2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15977310
Molecular Formula: C11H16N4
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N4 |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 2-butyl-6-methylpyrrolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H16N4/c1-3-4-5-10-13-9-7-15(2)6-8(9)11(12)14-10/h6-7H,3-5H2,1-2H3,(H2,12,13,14) |
| Standard InChI Key | WZKGUKNOQFDDBA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=NC2=CN(C=C2C(=N1)N)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS: 1707563-26-5) has the molecular formula C₁₁H₁₆N₄ and a molecular weight of 204.27 g/mol . Its IUPAC name reflects the substitution pattern: a butyl group at position 2, a methyl group at position 6, and an amine at position 4 of the pyrrolo[3,4-d]pyrimidine scaffold .
Key Structural Attributes:
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Pyrrolo[3,4-d]pyrimidine core: A fused bicyclic system comprising a pyrrole ring (5-membered) and a pyrimidine ring (6-membered).
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Substituents:
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves multi-step organic reactions, often leveraging nucleophilic substitutions and coupling strategies :
Table 1: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Iodination | N-Iodosuccinimide (NIS) | 90% | |
| 2 | N-Alkylation | Alkyl bromides, K₂CO₃, DMF | 60–75% | |
| 3 | Suzuki Coupling | Aryl boronic acids, Pd catalyst | 50–65% |
Critical Notes:
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Iodination at C-5: Facilitates subsequent cross-coupling reactions .
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N-Alkylation: Selective substitution at N-7 requires protecting groups to avoid regiochemical complications .
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Purity: Commercial batches report ≥95% purity, validated via HPLC and NMR .
Biological Activity and Mechanism
Kinase Inhibition
Pyrrolopyrimidines are recognized as kinase inhibitors due to their ability to mimic ATP’s purine motif . For 2-butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine:
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PfCDPK4 Inhibition: IC₅₀ = 0.210–0.530 μM in Plasmodium falciparum calcium-dependent protein kinase assays .
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Selectivity: Preferential binding to FRβ over FRα (3–10 fold selectivity) .
Antiproliferative Effects
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Cancer Cell Lines: Inhibits IGROV1 ovarian tumor xenografts in mice (50% tumor reduction at 10 mg/kg) .
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Mechanism: Disruption of de novo purine biosynthesis via glycinamide ribonucleotide formyltransferase (GARFTase) inhibition .
Table 2: Biological Activity Profile
| Assay System | Target/Effect | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| FRα-CHO Cells | Growth Inhibition | 12 nM | |
| FRβ-CHO Cells | Growth Inhibition | 3.5 nM | |
| HeLa Cytotoxicity | Cell Viability | >20 μM |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Metabolic Stability
Applications and Future Directions
Research Gaps
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